molecular formula C5H5ClN2O B1353803 2-Chloro-5-methoxypyrazine CAS No. 33332-31-9

2-Chloro-5-methoxypyrazine

Cat. No. B1353803
CAS RN: 33332-31-9
M. Wt: 144.56 g/mol
InChI Key: TXEDKXSWNOQSKG-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxypyrazine is a chemical compound with the molecular formula C5H5ClN2O and a molecular weight of 144.56 .


Molecular Structure Analysis

The InChI code for 2-Chloro-5-methoxypyrazine is 1S/C5H5ClN2O/c1-9-5-3-7-4 (6)2-8-5/h2-3H,1H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-Chloro-5-methoxypyrazine is a liquid at room temperature . It has a melting point of 89-90 degrees Celsius .

Scientific Research Applications

1. Wine Flavor Analysis

Methoxypyrazines, including 2-Chloro-5-methoxypyrazine, play a significant role in the flavor of wines, particularly red wines like Cabernet Sauvignon and Sauvignon Blanc. These compounds contribute to the herbaceous and vegetal aromas characteristic of these wines. Allen, Lacey, and Boyd (1994) reported on the quantitative analysis of methoxypyrazines in red wines, indicating that these compounds exceed their sensory detection threshold in water, contributing to wine flavor (Allen, Lacey, & Boyd, 1994).

2. Influence of Viticulture and Enology on Methoxypyrazine Levels

Sidhu et al. (2015) reviewed how different viticultural and enological practices impact the concentrations of methoxypyrazines in grapes, musts, and wines. Their research highlights how climate, soil, and vinification processes can affect the pyrazine content of grapes and, consequently, wines (Sidhu, Lund, Kotseridis, & Saucier, 2015).

3. Molecular Structure Studies

Carter and Boer (1972) conducted a detailed study on the crystal and molecular structure of a closely related compound, 2,5-dichloro-3-methoxypyrazine. Their research provides insight into the structural aspects of methoxypyrazines, which can be useful for understanding their behavior in various applications (Carter & Boer, 1972).

4. Sensory and Aroma Contributions

Methoxypyrazines are known for their potent odors and contribution to the sensory characteristics of foods and beverages. Pelosi, Baldaccini, and Pisanelli (1982) identified a specific olfactory receptor for 2-isobutyl-3-methoxypyrazine, demonstrating the compound's role in odor discrimination and its significance in sensory analysis (Pelosi, Baldaccini, & Pisanelli, 1982).

Safety And Hazards

The safety information for 2-Chloro-5-methoxypyrazine indicates that it can cause skin burns and eye damage. It may also cause respiratory irritation . Precautionary measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and using personal protective equipment .

Future Directions

There is significant interest in the synthesis of heterocycle-incorporated compounds like 2-Chloro-5-methoxypyrazine as potential scaffolds in the pharmaceutical sector . The pharmaceutical industries need a simplistic synthesis approach that can afford a wide range of such derivatives .

properties

IUPAC Name

2-chloro-5-methoxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-9-5-3-7-4(6)2-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXEDKXSWNOQSKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80450741
Record name 2-chloro-5-methoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-methoxypyrazine

CAS RN

33332-31-9
Record name 2-chloro-5-methoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-methoxypyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S OKADA, A KOSASAYAMA, T KONNO… - Chemical and …, 1971 - jstage.jst.go.jp
which was expected to be the 4-oxide on the basis of the data already published. 8) We now wish to report the chemical determination of the position of oxygen atom. The acid …
Number of citations: 29 www.jstage.jst.go.jp

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